![molecular formula C8H9N3 B13577098 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , is a heterocyclic compound. Its chemical formula is C₆H₅Cl₂N₃, and it features a pyrrolo[3,2-d]pyrimidine ring system . This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes exist for 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. One notable method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one ring. This process also includes N-methylation and condensation steps .
b. Industrial Production
While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.
Análisis De Reacciones Químicas
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions.
Substitution Reactions: Substituents on the pyrrolo[3,2-d]pyrimidine ring can be modified.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.
Major Products: These reactions yield derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
a. Cancer Treatment
Recent studies have explored the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives against breast cancer cell lines. Some derivatives exhibit higher anticancer activity than ribociclib, a selective CDK4/6 inhibitor . Further research aims to harness its potential in personalized cancer therapy.
b. Other Fields
Beyond cancer, researchers investigate its applications in medicinal chemistry, biology, and industry. Its unique structure may offer advantages in drug design and targeted therapies.
Mecanismo De Acción
The precise mechanism by which 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine shares features with other pyrimidine derivatives, its distinct properties set it apart. Further exploration of related compounds can provide valuable insights.
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-8-7(3-4-9-8)11-6(2)10-5/h3-4,9H,1-2H3 |
Clave InChI |
QSMYOZHYAZMWAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)C)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
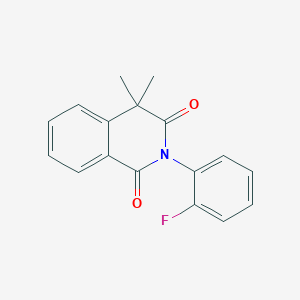
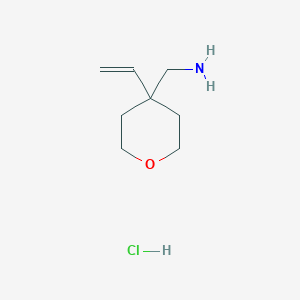
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

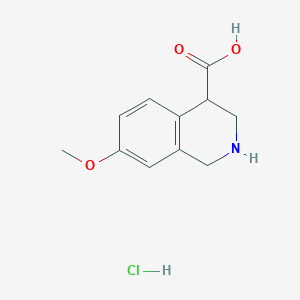
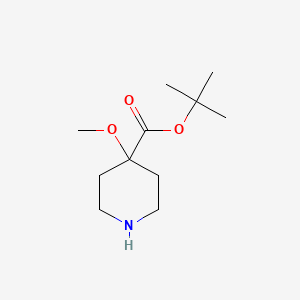
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

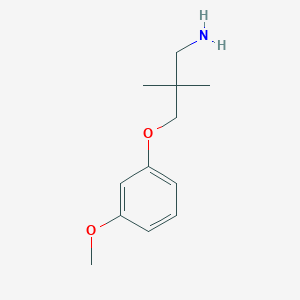
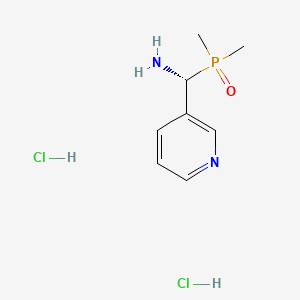
![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
